5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine
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Overview
Description
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine is a heterocyclic compound that features a thiophene ring and an oxadiazole ring. These types of compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine involves its interaction with specific molecular targets. For instance, derivatives of oxadiazole have been shown to interact with acetylcholine receptors, affecting neurotransmission pathways . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Tioxazafen: A 1,2,4-oxadiazole derivative with nematicidal activity.
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in the synthesis of anticancer and anti-atherosclerotic agents.
Uniqueness
5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine is unique due to its combination of a thiophene ring and an oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H15N3OS |
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Molecular Weight |
237.32 g/mol |
IUPAC Name |
5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pentan-1-amine |
InChI |
InChI=1S/C11H15N3OS/c12-7-3-1-2-6-10-13-11(14-15-10)9-5-4-8-16-9/h4-5,8H,1-3,6-7,12H2 |
InChI Key |
QNBFNACJRXEQLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCCCCN |
Origin of Product |
United States |
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